

delphinidin chloride vs cyanidin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delphinidin Chloride

CAS No.: 528-53-0

Cat. No.: S525603

Get Quote

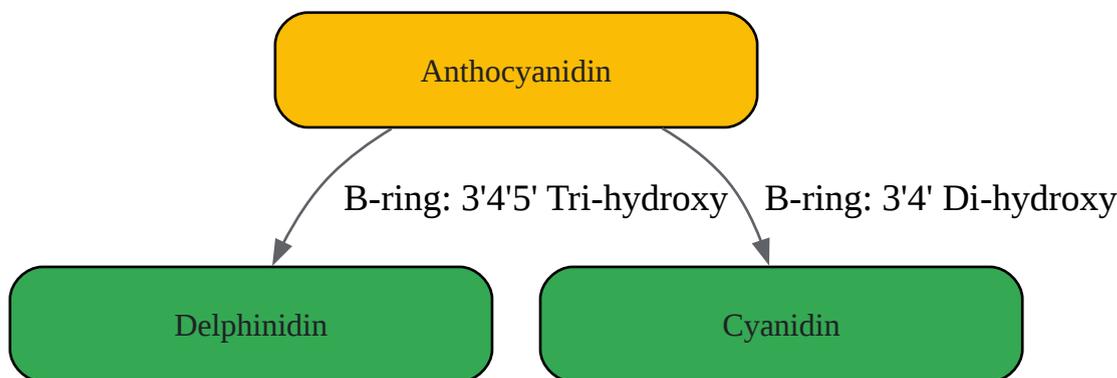
Chemical Structure and Basic Properties

The core difference lies in the number of hydroxyl groups on the B-ring of their chemical structures. This structural variation is a primary determinant of their physicochemical behavior and biological activity [1] [2].

Property	Delphinidin Chloride	Cyanidin-3-Glucoside (C3G)
Chemical Structure	Flavylum cation with 3',4',5' tri-hydroxy B-ring [2]	Flavylum cation with 3',4' di-hydroxy B-ring [3]
IUPAC Name	3,3',4',5,5',7-hexa-hydroxy-flavylium [2]	Cyanidin-3-O-β-glucoside [4]
Molecular Formula	C ₁₅ H ₁₁ ClO ₇ [5]	C ₂₁ H ₂₁ O ₁₁ [3]
Molecular Weight	338.70 g/mol [5]	449.4 g/mol [3]
LogP	Information missing in search results	0.39 [3]
Solubility	Soluble in water, methanol [2] [5]	Highly soluble in water [3]

Property	Delphinidin Chloride	Cyanidin-3-Glucoside (C3G)
Stability	Rapidly degrades in physiological conditions (half-life ~30 min) [6]	Relatively more stable; detected in rat brain post-injection [4]

The following diagram illustrates the core structural difference between the two anthocyanidins.



[Click to download full resolution via product page](#)

Comparative Biological Activities

The additional hydroxyl group on delphinidin's B-ring generally makes it a more potent antioxidant in chemical assays, but this also affects its stability and specific interactions with cellular targets [1] [7].

Antioxidant Activity (In Vitro Chemical Assays)

A comprehensive 2023 study that directly compared the six most common anthocyanidins provides a clear hierarchy of antioxidant potency, measured by the number of oxidant molecules reduced by one molecule of the antioxidant (n10). A higher n10 value indicates greater activity [1].

Assay	Delphinidin Chloride	Cyanidin (Aglycone)	Trend & Conclusion
ABTS•+ Scavenging (n10)	Highest value [1]	Intermediate value [1]	Order: Dp > Pt > Cd > Mv > Pg > Pn. More hydroxyl groups on the B-ring correlate with higher antioxidant activity [1].
DPPH• Scavenging (n10)	Highest value [1]	Intermediate value [1]	Order: Dp > Pt > Cd > Mv > Pg > Pn. Replacing a hydroxyl with a methoxy group decreases activity [1].
ORAC	Highest value [1]	Intermediate value [1]	Order: Dp > Pt > Cd > Mv > Pg > Pn. Confirms trend across multiple antioxidant mechanisms [1].

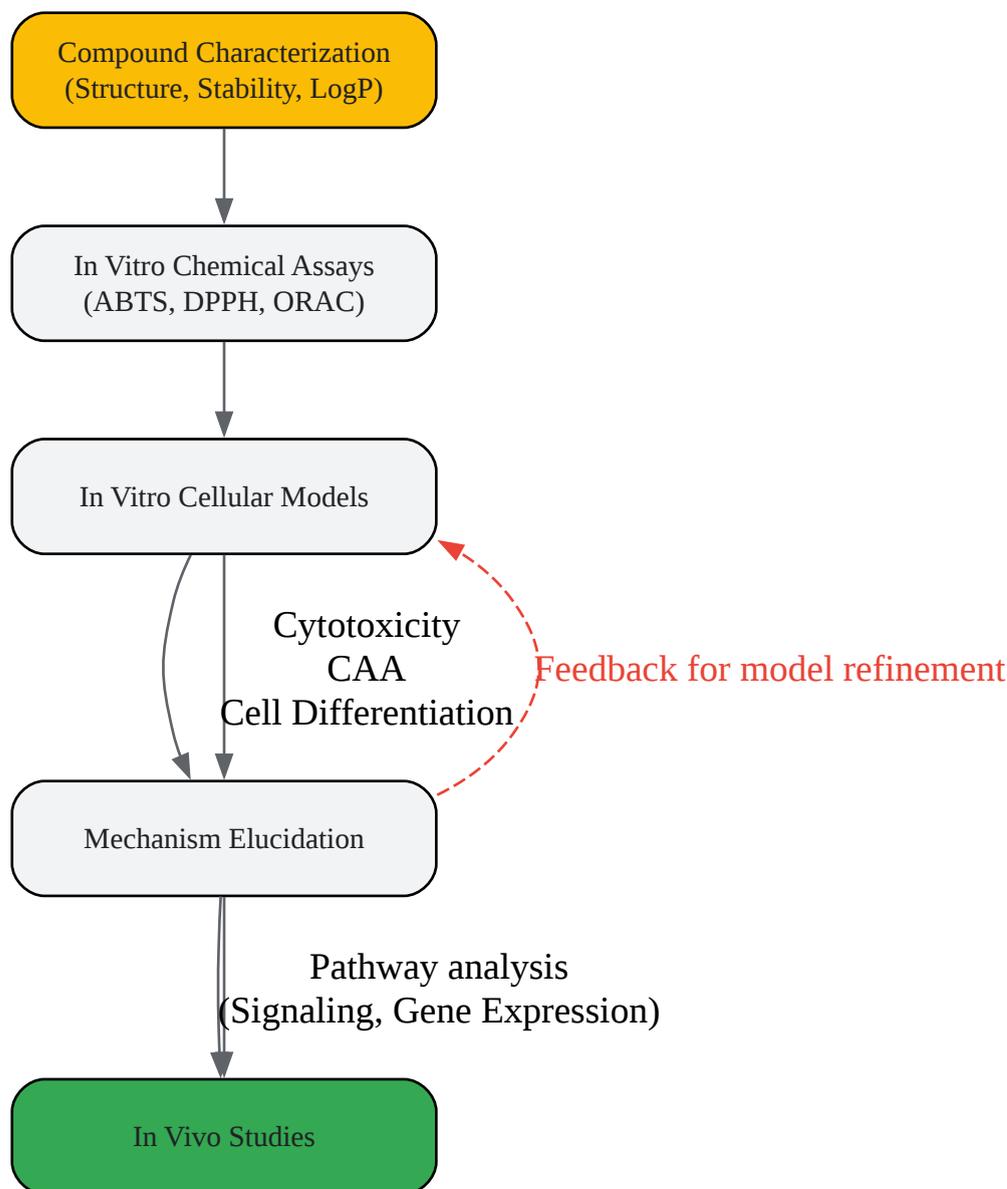
Cellular and Therapeutic Effects

Beyond simple chemical antioxidant tests, the compounds show differentiated effects in biological systems.

Biological Activity	Delphinidin Chloride	Cyanidin / Cyanidin-3-Glucoside
Cellular Antioxidant Activity (CAA)	Information missing in search results	Shows antioxidant effects in HT29 human colon cancer cells [1].
Anti-Cancer Mechanisms	Induces apoptosis in HCT116 colon cancer cells by modulating JAK/STAT3 and MAPK signaling. Potent EGFR inhibitor (IC ₅₀ : 1.3 μM) [5].	Information missing in search results.
Effects on Stem Cell Differentiation	Inhibits adipogenesis (fat cell formation) in human adipose mesenchymal stem cells (MSCs), similar to the drug liraglutide. Stimulates chondrogenesis (cartilage formation) [7].	Stimulates chondrogenesis in MSCs. Does not significantly inhibit adipogenesis [7].

Biological Activity	Delphinidin Chloride	Cyanidin / Cyanidin-3-Glucoside
Neuroprotective Effects & Brain Bioavailability	Information missing in search results. Rapidly degrades to gallic acid, which may mediate some effects at low (nM- μ M) concentrations [6].	Crosses the blood-brain barrier. C3G shows protection against Alzheimer's pathology in mouse models, reducing A β plaques, improving autophagy, and protecting synapses [8] [4].
Anti-Inflammatory & Other Effects	Shows anti-inflammatory and endothelium-dependent vasodilation, potentially benefiting cardiovascular health [2] [5].	Exhibits anti-inflammatory, anti-thrombotic, and gastro-protective properties. Its metabolite, protocatechuic acid, contributes to bioactivity [9] [3].

The following experimental workflow is commonly used to characterize and compare the biological activities of these compounds, from chemical assessment to cellular and in vivo models.



[Click to download full resolution via product page](#)

Key Experimental Protocols

For researchers looking to replicate or design studies, here are summaries of key methodologies from the search results.

- **Antioxidant Activity (ABTS/DPPH) [1]:** Prepare a solution of the stable radical (ABTS^{•+} or DPPH[•]). Mix with the anthocyanin solution and incubate at **37°C for 10 minutes**. Measure the decrease in absorbance at the relevant wavelength (734 nm for ABTS, 517 nm for DPPH). Calculate

antioxidant activity based on the **stoichiometric value (n10)**, which is the number of radical molecules reduced by one antioxidant molecule.

- **Cellular Antioxidant Activity (CAA) [1]:** Use **HT29 human colon adenocarcinoma cells** as a model. Load cells with a fluorescent probe (DCFH-DA). Treat cells with the anthocyanin and subsequently introduce a peroxy radical generator (e.g., AAPH). Measure the fluorescence increase over time. Quantify the ability of the compound to inhibit intracellular oxidation.
- **Pharmacokinetic Study in Rats [4]:** Administer a single intravenous bolus of C3G (e.g., **668 nmol**) to anesthetized rats. Collect blood plasma, brain, liver, and kidney samples at very short time intervals (**15 seconds to 20 minutes**). Analyze tissue extracts using **UPLC/MS-MS** to quantify the parent compound and its metabolites. Calculate PK parameters (half-life, volume of distribution, clearance) using non-compartmental analysis.

Conclusion and Research Implications

The choice between **delphinidin chloride** and cyanidin/C3G in research or development depends heavily on the target application.

- **For direct, potent antioxidant effects in a system where stability is less critical, delphinidin chloride** may be superior due to its strong redox potential [1].
- **For neuroprotective applications or studies requiring bioavailability to the central nervous system, C3G** is the more documented candidate, with clear evidence of crossing the blood-brain barrier and efficacy in an Alzheimer's disease model [8] [4].
- **For modulating stem cell differentiation**, the choice is target-specific: **delphinidin for inhibiting adipogenesis**, and **both (especially cyanidin) for promoting chondrogenesis** [7].

A critical consideration is **bioavailability and metabolism**. Delphinidin is inherently unstable under physiological conditions [6], while C3G, though more stable, is metabolized into compounds like protocatechuic acid [3]. The observed in vivo effects are likely a combination of the parent compound and its metabolites.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Relationship between Chemical Structure and Biological ... [pmc.ncbi.nlm.nih.gov]
2. Chemistry and Pharmacological Actions of Delphinidin, a ... [pmc.ncbi.nlm.nih.gov]
3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics ... [pmc.ncbi.nlm.nih.gov]
4. Determination of cyanidin 3-glucoside in rat brain, liver and ... [nature.com]
5. Delphinidin chloride | Anthocyanidin [medchemexpress.com]
6. Bioavailable Concentrations of Delphinidin and Its Metabolite ... [pmc.ncbi.nlm.nih.gov]
7. Effects of malvidin, cyanidin and delphinidin on human ... [sciencedirect.com]
8. Cyanidin-3-O-glucoside protects the brain and improves ... [pmc.ncbi.nlm.nih.gov]
9. Cyanidins: metabolism and biological properties [sciencedirect.com]

To cite this document: Smolecule. [delphinidin chloride vs cyanidin biological activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525603#delphinidin-chloride-vs-cyanidin-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com